5-Methyl-2-oxopiperidine-3-carboxylic acid
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Overview
Description
5-Methyl-2-oxopiperidine-3-carboxylic acid is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in pharmaceuticals and organic synthesis. This compound is characterized by a six-membered ring containing one nitrogen atom and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylglutaronitrile with ammonia, followed by hydrolysis to yield the desired product. Another approach involves the hydrogenation of 5-methyl-2-oxopiperidine-3-carbonitrile under specific conditions to obtain the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures high yield and purity. Additionally, continuous flow reactors are sometimes utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of 5-methyl-2-oxopiperidine-3-aldehyde.
Reduction: Production of 5-methyl-2-hydroxypiperidine-3-carboxylic acid.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- 2-Oxopiperidine-3-carboxylic acid
- 5-Methyl-2-oxopiperidine-3-carbonitrile
- Pipecolic acid (piperidine-2-carboxylic acid)
Comparison: 5-Methyl-2-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methyl-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
ZGOIULMLGDHBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)NC1)C(=O)O |
Origin of Product |
United States |
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